molecular formula C17H18O5 B2961276 (6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester CAS No. 313471-11-3

(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester

Cat. No.: B2961276
CAS No.: 313471-11-3
M. Wt: 302.326
InChI Key: ATFZPAVEXMODMJ-UHFFFAOYSA-N
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Description

“(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester” is a chemical compound with the linear formula C23H22O5 . It has a molecular weight of 378.429 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Synthesis and Biological Applications

  • Chemical Synthesis and Antimicrobial Activity : The compound serves as a precursor in the synthesis of thiazolidin-4-ones and their derivatives. These derivatives are then evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential application in developing new antibacterial agents (Čačić et al., 2009).

  • Coumarin Derivatives : It is used in the synthesis of novel coumarin derivatives from 4-methylumbelliferone, leading to the creation of compounds with significant antimicrobial activities. This process involves esterification and condensation reactions to generate a variety of coumarin esters with potential as antimicrobial agents (Medimagh-Saidana et al., 2015).

  • Coumarino[6, 7-d]oxazoles Synthesis : The compound is also a starting material for synthesizing coumarino[6, 7-d]oxazoles, nitrogen analogs of psoralens, which are then tested for antibacterial and antifungal activities. This illustrates its utility in creating compounds with potential therapeutic applications (Čačić et al., 2006).

Structural and Conformational Analysis

  • Structural Elucidation : Studies focusing on the structural and conformational analysis of chromane derivatives, including those related to the compound of interest, help understand their chemical properties and potential reactivity. This knowledge is crucial for the development of new compounds with desired biological activities (Ciolkowski et al., 2009).

Safety and Hazards

Sigma-Aldrich does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name

ethyl 2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-2-20-16(18)10-21-11-7-8-13-12-5-3-4-6-14(12)17(19)22-15(13)9-11/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFZPAVEXMODMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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